Terbium trichloride hexahydrate

Catalog No.
S1507462
CAS No.
13798-24-8
M.F
Cl3H12O6Tb
M. Wt
373.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium trichloride hexahydrate

CAS Number

13798-24-8

Product Name

Terbium trichloride hexahydrate

IUPAC Name

terbium(3+);trichloride;hexahydrate

Molecular Formula

Cl3H12O6Tb

Molecular Weight

373.37 g/mol

InChI

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3

InChI Key

ULJUVCOAZNLCJZ-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3]

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3]

Terbium trichloride hexahydrate (CAS 13798-24-8) is a water-soluble, hydrated rare-earth metal halide utilized primarily as a precursor for luminescent materials, metal-organic frameworks (MOFs), and coordination polymers. Exhibiting a density of 4.35 g/mL and remaining stable under ambient conditions, it provides a highly accessible source of Tb3+ ions . Unlike anhydrous terbium halides or insoluble terbium oxides, the hexahydrate form offers immediate processability in aqueous and polar organic solvents, making it a foundational material for solvothermal synthesis and the production of green-emitting (545 nm) phosphors[1].

Generic substitution among terbium precursors frequently fails due to distinct counterion behaviors, solubility profiles, and thermal dehydration pathways. Substituting the hexahydrate with anhydrous terbium chloride introduces unnecessary costs and strict inert-atmosphere handling requirements for aqueous processes, while attempting to thermally dehydrate the hexahydrate in air irreversibly yields terbium oxychloride (TbOCl) rather than the anhydrous chloride[1]. Furthermore, substituting with terbium nitrate hexahydrate introduces a strongly coordinating and oxidizing nitrate ion, which can alter framework topology or oxidize sensitive organic linkers during solvothermal MOF synthesis, making the chloride salt non-interchangeable for specific structural templating [2].

Precursor Solvation Efficiency: Hexahydrate vs. Terbium Oxides

Terbium trichloride hexahydrate provides immediate solubility in polar solvents, achieving approximately 30.6 g/100 g in 96.8% ethanol at 20 °C, and is freely soluble in water[1]. In contrast, terbium oxides (Tb4O7 or Tb2O3) are entirely insoluble in water and ethanol, requiring aggressive and time-consuming digestion in strong mineral acids (e.g., HNO3 or HCl) prior to use.

Evidence DimensionEthanol solubility at 20 °C
Target Compound Data~30.6 g/100 g (TbCl3·6H2O)
Comparator Or BaselineInsoluble (Tb4O7 / Tb2O3)
Quantified DifferenceComplete solubility vs. zero solubility without acid digestion
Conditions96.8% ethanol solvent at ambient temperature

Eliminates the need for hazardous acid digestion, significantly reducing preparation time for solvothermal and aqueous syntheses.

Thermal Phase Transformation: Air Dehydration vs. Anhydrous Procurement

When heated in air at temperatures exceeding 200 °C, terbium trichloride hexahydrate undergoes hydrolysis and dehydration to form terbium oxychloride (TbOCl) rather than anhydrous TbCl3 [1]. Obtaining the pure anhydrous chloride from the hexahydrate requires a specialized dry HCl/Argon fluidized bed environment to prevent the formation of the oxychloride phase.

Evidence DimensionThermal decomposition product in air (>200 °C)
Target Compound DataTerbium oxychloride (TbOCl)
Comparator Or BaselineAnhydrous TbCl3 (Requires direct procurement or dry HCl atmosphere)
Quantified DifferenceFormation of matlockite TbOCl vs. retention of TbCl3 stoichiometry
ConditionsHeating in ambient air vs. inert/HCl atmosphere

Buyers requiring anhydrous TbCl3 for moisture-sensitive organometallic synthesis must procure the anhydrous grade directly, as the hexahydrate cannot be simply baked out in air.

Counterion Non-Interference in MOF Solvothermal Synthesis

In the synthesis of terbium-based metal-organic frameworks, the choice of counterion dictates framework topology and linker stability. The chloride ion in TbCl3·6H2O acts as a weaker coordinating, non-oxidizing spectator ion compared to the nitrate ion in Tb(NO3)3·6H2O [1]. The use of terbium nitrate can lead to the unwanted oxidation of electron-rich or sensitive organic linkers under high-temperature solvothermal conditions, whereas the chloride precursor preserves linker integrity.

Evidence DimensionCounterion oxidizing potential and coordination strength
Target Compound DataChloride (Non-oxidizing, weaker coordination)
Comparator Or BaselineNitrate (Oxidizing, strong bidentate/monodentate coordination)
Quantified DifferencePrevention of linker oxidation vs. potential linker degradation
ConditionsSolvothermal MOF synthesis in DMF/Water mixtures at >100 °C

Ensures high-yield synthesis of MOFs with sensitive organic linkers by avoiding the oxidizing environment introduced by nitrate precursors.

Luminescence Precursor Purity and Quantum Yield

Terbium trichloride hexahydrate is utilized to generate strong green emission characterized by the 5D4 → 7F5 transition at 545 nm. Procurement of high-purity grades (≥99.99% trace metals basis) restricts transition metal impurities (e.g., Fe, Cu) to <100 ppm. Lower purity rare-earth chlorides contain higher concentrations of these transition metals, which act as non-radiative recombination centers and severely quench the Tb3+ photoluminescence quantum yield.

Evidence DimensionTrace metal impurity limits and luminescence quenching
Target Compound Data≥99.99% purity grade (<100 ppm trace metals)
Comparator Or Baseline≤99% purity grade (>1000 ppm trace metals)
Quantified DifferenceMinimized non-radiative quenching vs. significant loss of quantum yield
ConditionsSolid-state phosphor excitation at 254 nm or 365 nm

High-purity hexahydrate is required to maximize the optical performance and brightness of downstream terbium-doped phosphors and display materials.

Solvothermal Synthesis of Luminescent MOFs

Utilizing the high solubility and non-oxidizing nature of the chloride counterion to assemble terbium-based frameworks with sensitive organic linkers without causing linker degradation [1].

Direct Synthesis of Terbium Oxychloride (TbOCl) Catalysts

Exploiting the predictable thermal decomposition of the hexahydrate in air to synthesize matlockite-structured TbOCl for use as a solid-state catalyst or phosphor host matrix[2].

Aqueous Precipitation of Green Phosphors

Acting as a ready-to-use, highly soluble Tb3+ source for the co-precipitation of terbium-doped nanoparticles and optical materials, avoiding the hazardous acid digestion required for terbium oxides [1].

UNII

B4F1LZV8HZ

Related CAS

10042-88-3 (Parent)

Dates

Last modified: 04-14-2024

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